Molecular Identity and Purity Benchmarking Against the Pyrimidin‑2‑yl Analog
8‑(Pyridin‑2‑yl)‑8‑aza‑5‑azoniaspiro[4.5]decane bromide (CAS 142348‑17‑2) is distinguished from its closest structural analog, Buspirone EP Impurity B (8‑(pyrimidin‑2‑yl)‑8‑aza‑5‑azoniaspiro[4.5]decane bromide, CAS 81461‑73‑6), by a monoisotopic mass shift of –1.0109 Da (C₁₃H₂₀N₃⁺, 218.1652 Da vs. C₁₂H₁₉N₄⁺, 219.1604 Da) and a distinct molecular formula (C₁₃H₂₀BrN₃ vs. C₁₂H₁₉BrN₄) [1]. This mass difference is sufficient for unequivocal differentiation by high‑resolution mass spectrometry (HRMS) with resolving power ≥ 30,000. The pyridin‑2‑yl analog possesses one fewer ring nitrogen, which reduces the calculated hydrogen‑bond acceptor count (N+O count: pyridinyl = 3; pyrimidinyl = 4) and alters the predicted logP (pyridinyl: ~0.9; pyrimidinyl: ~0.1 by fragment‑based estimation) . Vendor‑supplied material is typically specified at ≥95% purity (HPLC) .
| Evidence Dimension | Monoisotopic mass (cation) and molecular formula |
|---|---|
| Target Compound Data | Monoisotopic mass 218.1652 Da; molecular formula C₁₃H₂₀N₃⁺; H‑bond acceptors 3 |
| Comparator Or Baseline | Buspirone EP Impurity B: monoisotopic mass 219.1604 Da; molecular formula C₁₂H₁₉N₄⁺; H‑bond acceptors 4 |
| Quantified Difference | Δ mass = –1.0109 Da; Δ molecular formula = +CH –N; Δ H‑bond acceptors = –1 |
| Conditions | Calculated from ChemSpider‑listed molecular formulas and monoisotopic masses [1] |
Why This Matters
The mass‑shift and heteroatom difference enable unambiguous chromatographic and mass spectrometric resolution, making the pyridin‑2‑yl analog a necessary distinct reference standard for impurity methods that must differentiate it from the pyrimidin‑2‑yl form.
- [1] NCBI Inxight Drugs. 8-AZA-5-AZONIASPIRO(4.5)DECANE, 8-(2-PYRIMIDINYL)-. UNII PJU7BDG7TD. https://inxight.ncats.io/substance/PJU7BDG7TD (accessed 2026-04-26). View Source
